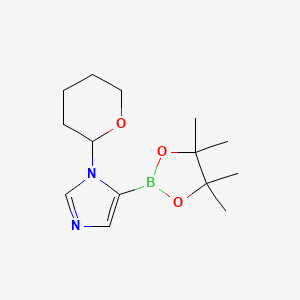

1-(四氢-2H-吡喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-咪唑

描述

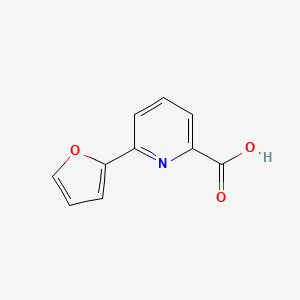

The compound 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a multifunctional molecule that incorporates an imidazole ring, a tetrahydro-2H-pyran moiety, and a tetramethyl dioxaborolane group. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is known for its presence in many biologically active compounds and pharmaceuticals. The tetrahydro-2H-pyran ring is a saturated six-membered oxygen-containing heterocycle, which is often found in natural products and synthetic pharmaceuticals. The tetramethyl dioxaborolane group is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its ability to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of pyranopyrazoles has been demonstrated using imidazole as a catalyst in an aqueous medium, which suggests that similar conditions could be applied for the synthesis of related imidazole derivatives . Additionally, the synthesis of tetrahydrobenzo[b]pyrans catalyzed by imidazole derivatives indicates that imidazole can act as an effective catalyst for the formation of heterocyclic compounds . These methods highlight the versatility of imidazole in catalyzing the formation of complex molecules, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, density functional theory (DFT) calculations have been used to predict the vibrational frequencies of pyranopyrazole derivatives, which could be applied to analyze the molecular structure of the compound of interest . Furthermore, the crystal structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been determined by X-ray diffraction, which provides a detailed understanding of the molecular geometry and electronic structure .

Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they have been used as precursors for the synthesis of antifungal and antimycobacterial agents, indicating their potential reactivity with biological targets . Additionally, the selective functionalization of the imidazole scaffold has been reported, which allows for the introduction of various substituents and the creation of diverse molecular architectures . These studies demonstrate the chemical versatility of imidazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring contributes to the compound's basicity and coordination chemistry, which can affect its solubility and reactivity. The tetramethyl dioxaborolane group is known for its stability and reactivity in cross-coupling reactions, which could impact the overall reactivity of the compound . Moreover, the synthesis of imidazole derivatives under green chemistry conditions, such as using magnetic nanocatalysts in water, highlights the potential for environmentally friendly synthesis methods .

科学研究应用

-

Scientific Field: Organic Chemistry

- Application Summary : This compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .

- Results or Outcomes : The outcome of this application would be the formation of a new carbon-carbon bond, resulting in the synthesis of a heteroaryl scaffold. The exact structure of the scaffold would depend on the other reactants used in the reaction .

-

Scientific Field: Medicinal Chemistry

- Application Summary : This compound can be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .

- Results or Outcomes : The outcome of this application would be the synthesis of a darolutamide derivative, which could potentially be used as an androgen receptor inhibitor .

-

Scientific Field: Materials Science

- Application Summary : This compound can be used in the development of Perovskite Solar Cells (PSCs) .

- Methods of Application : The compound is used in the design of a stable zinc complex-based Hole Transporting Material (HTM) named BPZ23. This HTM is critical for constructing efficient PSCs .

- Results or Outcomes : Compared to its non-metal counterpart (BP21), BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination. As a result, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75% .

-

Scientific Field: Energy Storage and Conversion

- Application Summary : Biochar-based materials, which can be produced from this compound, show great application potential in energy storage and conversion .

- Methods of Application : These materials are used in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries .

- Results or Outcomes : The use of biochar-based materials could potentially help to alleviate the ecological crisis caused by global warming, environmental pollution, and energy shortage .

-

Scientific Field: Asymmetric Hydrogenation

- Application Summary : This compound can be used in the development of asymmetric hydrogenation and asymmetric transfer hydrogenation .

- Methods of Application : The compound is used in the design of first-row transition metals in asymmetric hydrogenation and asymmetric transfer hydrogenation .

- Results or Outcomes : The outcome of this application would be the formation of a new carbon-carbon bond, resulting in the synthesis of a heteroaryl scaffold. The exact structure of the scaffold would depend on the other reactants used in the reaction .

-

Scientific Field: Synthetic Chemistry and Biological Activities

- Application Summary : This compound can be used to synthesize pyrazole derivatives .

- Methods of Application : The synthesis of pyrazole derivatives would likely involve several steps, including the use of this compound in a coupling reaction to form the desired derivative .

- Results or Outcomes : The outcome of this application would be the synthesis of a pyrazole derivative, which could potentially be used as an androgen receptor inhibitor .

安全和危害

属性

IUPAC Name |

1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-10-17(11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIWGBKKGPHNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647783 | |

| Record name | 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole | |

CAS RN |

1029684-37-4 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029684-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)